molecular formula C19H26N2O B1216679 Geissoschizoline CAS No. 18397-07-4

Geissoschizoline

Katalognummer B1216679
CAS-Nummer: 18397-07-4
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FAQGZHFLASTWAV-RWANUPMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Geissoschizoline is an indole alkaloid that is (16alpha)-curan substituted by a hydroxy group at position 17. It has a role as an antiplasmodial drug and a metabolite. It is an indole alkaloid, a primary alcohol and an organic heteropentacyclic compound.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

  • Geissoschizoline and Alzheimer's Disease : Geissoschizoline, an indole alkaloid isolated from Geissospermum vellosii, has shown promise in the treatment of Alzheimer's disease. It inhibits human cholinesterases, displaying non-selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It's particularly notable for its mixed-type inhibition mechanism and low cytotoxicity. Additionally, geissoschizoline has anti-inflammatory effects, reducing microglial release of NO and TNF-α, which grants it a strong neuroprotective character. This positions it as a potential multi-target molecule for Alzheimer's therapy (Lima et al., 2020).

Antiplasmodial Activity

  • Geissoschizoline and Antiplasmodial Activity : The antiplasmodial activity of geissoschizoline has been evaluated against Plasmodium falciparum, showcasing potential in malaria treatment. This activity highlights the ethnopharmacological relevance of Geissospermum vellosii, traditionally used in northern South America for treating malaria. The study underscores the plant's potential as an antimalarial agent and geissoschizoline as a lead molecular structure for antimalarial drug development (Steele et al., 2002; Mbeunkui et al., 2012).

Neuropharmacological Potential

  • Geissoschizine in Neuropharmacology : Geissoschizine methyl ether, derived from Uncaria rhynchophylla, is recognized for its antiepileptic properties. It inhibits multiple neuronal channels, including voltage-gated sodium, calcium, and potassium currents, and ligand-gated nicotinic acetylcholine currents. This broad-spectrum inhibition suggests its potential as a therapeutic candidate for epilepsy (Xie et al., 2020).

Pharmacokinetics and Metabolism

  • Pharmacokinetics of Geissoschizine : Studies on geissoschizine methyl ether from Uncaria hook reveal significant gender differences in its plasma pharmacokinetics and hepatic metabolism in rats. This finding is crucial for understanding the pharmacological and toxicological effects of geissoschizine and its derivatives (Kushida et al., 2020).

Synthesis and Chemical Studies

  • Synthesis of Geissoschizoline : Recent advances in synthetic chemistry have enabled the total synthesis of geissoschizoline and its derivatives. These developments are significant for pharmaceutical research and development, providing easier access to these compounds for further study and potential drug development (Zheng et al., 2017; Kokkonda et al., 2015).

Miscellaneous Applications

  • Other Applications : Geissoschizine has also been explored in various other contexts, such as in studies on neural stem cells and vasorelaxant effects, showcasing its diverse potential in pharmacological research (Wei et al., 2017; Yuzurihara et al., 2002).

Eigenschaften

CAS-Nummer

18397-07-4

Produktname

Geissoschizoline

Molekularformel

C19H26N2O

Molekulargewicht

298.4 g/mol

IUPAC-Name

[(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

InChI

InChI=1S/C19H26N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-/m1/s1

InChI-Schlüssel

FAQGZHFLASTWAV-RWANUPMISA-N

Isomerische SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO

SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

Kanonische SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

Andere CAS-Nummern

18397-07-4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geissoschizoline
Reactant of Route 2
Geissoschizoline
Reactant of Route 3
Geissoschizoline
Reactant of Route 4
Geissoschizoline
Reactant of Route 5
Geissoschizoline
Reactant of Route 6
Reactant of Route 6
Geissoschizoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.